4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide 4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9956502
InChI: InChI=1S/C17H26N2O3S/c1-2-3-4-13-5-7-14(8-6-13)17(20)19-15-9-11-16(12-10-15)23(18,21)22/h9-14H,2-8H2,1H3,(H,19,20)(H2,18,21,22)
SMILES: CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Molecular Formula: C17H26N2O3S
Molecular Weight: 338.5 g/mol

4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide

CAS No.:

Cat. No.: VC9956502

Molecular Formula: C17H26N2O3S

Molecular Weight: 338.5 g/mol

* For research use only. Not for human or veterinary use.

4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide -

Specification

Molecular Formula C17H26N2O3S
Molecular Weight 338.5 g/mol
IUPAC Name 4-butyl-N-(4-sulfamoylphenyl)cyclohexane-1-carboxamide
Standard InChI InChI=1S/C17H26N2O3S/c1-2-3-4-13-5-7-14(8-6-13)17(20)19-15-9-11-16(12-10-15)23(18,21)22/h9-14H,2-8H2,1H3,(H,19,20)(H2,18,21,22)
Standard InChI Key ZZAADVSBOAODKO-UHFFFAOYSA-N
SMILES CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Canonical SMILES CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide, reflects its three key components:

  • Cyclohexane backbone: A six-membered carbocyclic ring with a butyl group at the 4-position.

  • Carboxamide linker: Connects the cyclohexane to the aryl group.

  • 4-Sulfamoylphenyl substituent: A phenyl ring with a sulfamoyl (-SO₂NH₂) group at the para position.

The molecular formula is C₁₇H₂₅N₂O₃S, with a calculated molecular weight of 361.46 g/mol . Stereochemical considerations arise from the cyclohexane ring’s chair conformation and potential axial/equatorial positioning of the butyl group, though specific configurations remain uncharacterized in available literature .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₂₅N₂O₃S
Molecular Weight361.46 g/mol
SMILES NotationCCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
PubChem CID (Analog)2219569 (4-butyl-N-phenyl variant)

Synthesis and Structural Analogues

Synthetic Pathways

While no explicit synthesis for 4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide is documented, methodologies for analogous cyclohexanecarboxamides provide a framework :

  • Esterification: Starting with cyclohexanecarboxylic acid derivatives, esterification (e.g., methyl ester formation) precedes amide bond formation.

  • Amidation: Reaction with 4-sulfamoylaniline under coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

  • Purification: Chromatographic separation or crystallization from acetone/methanol mixtures .

A critical challenge is controlling stereochemistry at the cyclohexane ring and ensuring regioselective sulfamoylation. Patent WO2017070418A1 highlights the use of chiral auxiliaries (e.g., (S)-2-phenylglycine) to lock stereochemistry during synthesis .

Structural Analogues and Activity

Key analogues with documented bioactivity include:

  • N-(4-Sulfamoylphenyl)-p-menthanecarboxamide: Exhibits TRPM8-mediated cooling effects at 1–10 ppm .

  • 4-Butyl-N-phenylcyclohexanecarboxamide (PubChem CID 2219569): Serves as a structural proxy, though lacking sulfamoyl functionality .

Physicochemical and Pharmacological Profiles

Solubility and Stability

The sulfamoyl group enhances water solubility relative to non-polar analogues, though the butyl chain may promote lipid membrane interaction. Predicted LogP values (via PubChem) for related compounds range from 2.5–3.8, suggesting moderate lipophilicity . Stability under physiological conditions remains untested but is likely pH-dependent due to the sulfonamide’s acidity (pKa ≈ 10) .

TRP Channel Modulation

Cyclohexanecarboxamides with aryl sulfonamide groups demonstrate dual activity:

  • TRPM8 Agonism: Elicits cooling sensations via cold-sensitive ion channels (EC₅₀ ≈ 0.1–1 μM) .

  • TRPV1 Antagonism: Potential anti-nociceptive effects, though unconfirmed for this specific compound .

Applications and Industrial Relevance

Consumer Products

Patent EP3134081B1 prioritizes cyclohexanecarboxamides as sensory additives in:

  • Oral care products (toothpaste, mouthwash) for prolonged cooling.

  • Topical analgesics for muscle pain relief .

Pharmaceutical Development

The sulfamoyl group’s resemblance to sulfonamide antibiotics invites exploration of:

  • Antimicrobial activity: Structural similarity to sulfadiazine.

  • Carbonic Anhydrase Inhibition: A hallmark of sulfonamide pharmacophores .

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